molecular formula C19H18N6O2 B5850979 benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone

benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone

Cat. No. B5850979
M. Wt: 362.4 g/mol
InChI Key: ALXNYSQQGUBFOT-DEDYPNTBSA-N
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Description

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone, also known as MAPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MAPH is a hydrazone derivative of pyrimidine, which has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is not fully understood. However, studies have suggested that benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone may exert its anti-cancer activity by inhibiting the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division. benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has a low toxicity profile and does not exhibit any significant adverse effects on normal cells. benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has been shown to possess anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the significant advantages of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is its low toxicity profile, making it a potential drug candidate for the treatment of cancer. Additionally, benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is its poor solubility in aqueous solutions, making it challenging to administer in vivo.

Future Directions

There are several potential future directions for the study of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone. One potential direction is to further investigate its anti-cancer activity and its potential use as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the mechanism of action of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone and to identify potential targets for its activity. Finally, studies are needed to investigate the potential use of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone in other fields, such as anti-inflammatory therapy.
Conclusion:
In conclusion, benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, anti-inflammatory therapy, and cancer treatment make it a compound of significant interest. Although further studies are needed to fully understand its mechanism of action and potential applications, benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has the potential to be a valuable tool in scientific research.

Synthesis Methods

The synthesis of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone involves the reaction of 4-methyl-6-(methylamino)pyrimidine-5-carbaldehyde with phenylhydrazine and nitroethane. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified using column chromatography, yielding benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone as a yellowish-orange solid with a melting point of 238-240°C.

Scientific Research Applications

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is in the field of medicinal chemistry. benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has been shown to possess anti-cancer activity, making it a potential drug candidate for the treatment of cancer. Additionally, benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

2-N-[(E)-benzylideneamino]-4-N,6-dimethyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-14-17(25(26)27)18(24(2)16-11-7-4-8-12-16)22-19(21-14)23-20-13-15-9-5-3-6-10-15/h3-13H,1-2H3,(H,21,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNYSQQGUBFOT-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN=CC2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N/N=C/C2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone

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